3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one typically involves the reaction of pyridin-4-one with pentafluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution of hydrogen atoms with pentafluoroethyl groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridin-4-one derivatives.
Scientific Research Applications
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3,5-bis(1,1,2,2,2-pentafluoroethyl)-1,2,4-triazol-4-yl]-2-methylaniline
- Benzene, 1-chloro-3,5-bis(1,1,2,2,2-pentafluoroethyl)
- (3S,5S)-2,2,3,4,4,5-hexafluoro-3,5-bis(1,1,2,2,2-pentafluoroethyl)oxolane
Uniqueness
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one stands out due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and resistance to harsh conditions.
Properties
Molecular Formula |
C9H3F10NO |
---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
3,5-bis(1,1,2,2,2-pentafluoroethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C9H3F10NO/c10-6(11,8(14,15)16)3-1-20-2-4(5(3)21)7(12,13)9(17,18)19/h1-2H,(H,20,21) |
InChI Key |
XEQICGROSBSISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.